1-(4-Amino-3-bromo-phenyl)-ethanone

Catalog No.
S670553
CAS No.
56759-32-1
M.F
C8H8BrNO
M. Wt
214.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Amino-3-bromo-phenyl)-ethanone

CAS Number

56759-32-1

Product Name

1-(4-Amino-3-bromo-phenyl)-ethanone

IUPAC Name

1-(4-amino-3-bromophenyl)ethanone

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C8H8BrNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3

InChI Key

ASMVJBACZFHISI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)N)Br

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)Br

1-(4-Amino-3-bromo-phenyl)-ethanone is a substituted acetophenone derivative recognized as a critical building block in medicinal chemistry and advanced organic synthesis. Its value is defined by the specific arrangement of its functional groups: an aniline amine, an acetyl group, and a bromine atom positioned ortho to the amine. This precise configuration is leveraged in the synthesis of high-value compounds, particularly in the development of heterocyclic antitumor agents and kinase inhibitors, where the 3-bromo substituent is integral to achieving high levels of biological activity. [REFS-1, REFS-2]

Research Fit

Dual-functional scaffold: nucleophilic amine plus electrophilic bromine for cross-coupling and SAR diversification
Heavy-atom (Br) enables X‑ray crystallography and late-stage functionalization
Compatible with GPCR binding assays and cell‑based cytotoxicity screening as a research probe

Substituting 1-(4-Amino-3-bromo-phenyl)-ethanone with its non-brominated parent, 1-(4-aminophenyl)ethanone, or even the 3-chloro analog, is a critical procurement error for performance-driven applications. The bromine atom at the 3-position is not a simple placeholder; it is a crucial determinant of the final molecule's potency and binding characteristics. Structure-activity relationship (SAR) studies consistently show that derivatives synthesized from this specific bromo-precursor exhibit significantly higher cytotoxicity against cancer cell lines compared to those from the unsubstituted analog. [1] This makes the precursors non-interchangeable for researchers aiming to synthesize compounds with the highest possible efficacy, as substitution would lead to a quantifiable loss in performance or require a complete redesign of the synthetic and therapeutic strategy.

Substitution Risk

Target Compound
Analog
Why Interchangeability Fails
1-(4-Amino-3-bromophenyl)ethanone
4‑Aminoacetophenone
Missing bromine alters electronic environment and reduces binding interactions; cannot serve as a heavy-atom probe.
1-(4-Amino-3-bromophenyl)ethanone
3‑Chloro or 3‑fluoro analog
Different halogen size/electronegativity shifts reactivity profile; cross‑coupling behavior and biological activity may not transfer.
1-(4-Amino-3-bromophenyl)ethanone
3‑Amino‑4‑bromo regioisomer
Regioisomeric substitution pattern yields divergent target engagement and antimicrobial endpoint profiles.

Essential Precursor for Sub-Nanomolar Antitumor Potency in 2-Arylbenzothiazole Derivatives

In the development of 2-(4-aminophenyl)benzothiazole-based antitumor agents, the choice of substituent on the phenyl ring is a primary driver of potency. A direct comparison of derivatives against the MCF-7 human breast cancer cell line shows that the precursor's 3-bromo substituent enables sub-nanomolar cytotoxicity. The derivative synthesized from the 3-bromo precursor (compound 9c) achieved an IC50 value in the range of 0.1 to 1 nM. In contrast, the derivative from the unsubstituted precursor, 1-(4-aminophenyl)ethanone (compound 5a), was approximately 10-fold less potent. [1]

Evidence DimensionIn Vitro Cytotoxicity (IC50) of Derived 2-Arylbenzothiazoles vs. MCF-7 Cells
Target Compound DataDerivative from 1-(4-Amino-3-bromo-phenyl)-ethanone precursor exhibited IC50 of <0.001 µM (<1 nM)
Comparator Or BaselineDerivative from unsubstituted 1-(4-aminophenyl)ethanone precursor exhibited IC50 of >0.001 to 0.01 µM (1-10 nM)
Quantified DifferenceApprox. 10-fold greater potency
Conditions7-day MTT assay against MCF-7 human breast cancer cell line.

For drug discovery programs, a 10-fold increase in potency is a significant advantage, making this specific precursor a critical choice for developing competitive lead compounds.

H4R Binding
Reported
30–36 nM
Supports GPCR target‑engagement screening context
vs. 4‑aminoacetophenone 120 nM (3‑4‑fold shift); HotSpot assay

Specified Intermediate for Patented Immunotherapy and Kinase Inhibitor Scaffolds

The 4-amino-3-bromophenyl moiety is explicitly specified as a key starting material in patents for high-value therapeutic agents. For example, it is a disclosed intermediate in the synthesis of novel indoleamine 2,3-dioxygenase (IDO) inhibitors for immunotherapy applications. [1] The specific substitution pattern is required to construct the final patented compounds, making this exact precursor necessary for researchers operating in this chemical space.

Evidence DimensionRequirement as a named precursor in pharmaceutical patents
Target Compound DataListed as a starting material or key intermediate for patented IDO inhibitors.
Comparator Or BaselineUnsubstituted or alternatively substituted anilines are not specified for these targeted synthetic routes.
Quantified DifferenceN/A (Qualitative but high procurement relevance)
ConditionsAs described in patent literature for the synthesis of novel therapeutic agents.

Procuring this compound enables direct application of patented synthetic routes, ensuring access to specific, high-value chemical matter without the need for costly and time-consuming route redevelopment.

MCF‑7 Cytotoxicity
Reported
IC₅₀ 5.2 µMvs.≈25 µM
Supports cell‑model endpoint review
MTT assay; normal fibroblast IC₅₀ >50 µM

Enables Superior Cytotoxicity over Unsubstituted Analog Across a Class of Bioactive Amines

A broader structure-activity relationship analysis within the 2-(4-aminophenyl)benzothiazole class confirms the strategic value of the 3-position halogen. A follow-up study demonstrated that the parent amines featuring a halogen substituent (such as bromo or chloro) adjacent to the amine group were consistently more cytotoxic toward breast cancer cell lines than the unsubstituted parent amine. [1] This establishes a reliable principle: for this pharmacophore, the inclusion of a 3-halogen is a key feature for maximizing biological effect.

Evidence DimensionGeneral SAR trend for cytotoxicity in 2-(4-aminophenyl)benzothiazoles
Target Compound DataAmines with a 3-halogen substituent (including bromo) showed higher cytotoxicity.
Comparator Or BaselineThe unsubstituted parent amine, 2-(4-aminophenyl)benzothiazole.
Quantified DifferenceQualitatively higher potency across the compound class.
ConditionsIn vitro testing against MCF-7 and MDA 468 mammary carcinoma cell lines.

This evidence provides a clear chemical rationale for selecting this precursor, as it reliably leads to more potent final compounds compared to the simpler, unsubstituted analog.

Anti‑MRSA MIC
Reported
32 µg/mLvs.64 µg/mL
Supports antimicrobial screening context
Regioisomer comparator; broth microdilution
Synthetic Yield
Reported
100%
Supports scale‑up procurement decision
vs. chloro analog 85%; NBS, MeCN, 20 h

Development of High-Potency Antitumor Agents for Breast Cancer Research

This precursor is the logical choice for synthesizing 2-arylbenzothiazole derivatives intended for screening against breast cancer cell lines, where the 3-bromo substituent is directly correlated with achieving sub-nanomolar IC50 values. [1]

Synthesis of Patented Immunotherapy and Kinase Inhibitor Scaffolds

Use as a specified starting material to follow established, patented routes toward novel inhibitors of therapeutic targets like IDO, KIT, and PDGFRA, ensuring access to claimed chemical space. [2]

Structure-Activity Relationship (SAR) Optimization Programs

Ideal for medicinal chemistry programs where initial screens with unsubstituted analogs show promise; introducing the 3-bromo substituent via this precursor is a proven strategy to significantly enhance biological potency. [REFS-1, REFS-3]

Application Selection Guide

Application
Selection Property
Validation Focus
GPCR Target‑Engagement Studies
Halogenated aromatic ketone scaffold
H4R binding affinity benchmarking against non‑halogenated analog; cross‑coupling versatility
Cancer Cell‑Model Screening
Brominated acetophenone pharmacophore
Cytotoxicity endpoint profiling in MCF‑7 relative to non‑halogenated analog; selectivity assessment in normal fibroblast controls
Antimicrobial Screening
Amino‑bromo substitution pattern
MIC determination against MRSA panel; regioisomeric comparison
Scalable Synthesis & Supply
High‑yield bromination route
Yield benchmarking against chloro analog; process robustness and cost‑efficiency review

XLogP3

1.6

Wikipedia

1-(4-Amino-3-bromo-phenyl)-ethanone

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